4-Desmethyl-3-methyl Celecoxib-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

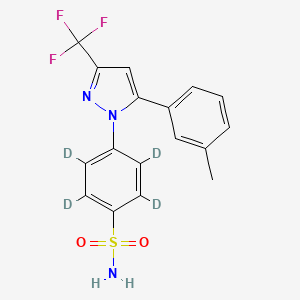

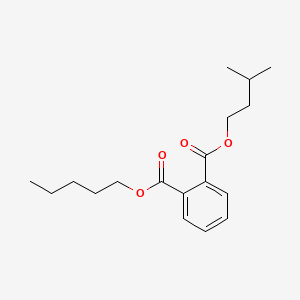

4-Desmethyl-3-methyl Celecoxib-d4 is a compound with the molecular formula C17H14F3N3O2S . It is a stable isotope-labeled compound used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .

Molecular Structure Analysis

The molecular structure of 4-Desmethyl-3-methyl Celecoxib-d4 consists of 17 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure is not provided in the available resources.Applications De Recherche Scientifique

Synthesis and Diagnostic Application

4-Desmethyl-3-methyl Celecoxib-d4, as an analogue of Celecoxib, plays a pivotal role in the synthesis of labeled compounds for diagnostic applications. For instance, the synthesis of an iodine-123-labeled analogue of Celecoxib was accomplished for potential use in single photon emission computed tomography (SPECT), illustrating the compound's utility in diagnostic imaging (Kabalka, Mereddy, & Schuller, 2005). Similarly, the development of [11C]Celecoxib, a COX-2 selective inhibitor labeled with carbon-11, highlights its potential as a positron emission tomography (PET) probe for imaging COX-2 expression in vivo, demonstrating the compound's significant contribution to diagnostic research (Prabhakaran et al., 2005).

Drug Development and Therapeutic Research

The compound's structural modification to Celecoxib, a well-known COX-2 inhibitor, opens new avenues in drug development, particularly in exploring its non-COX-2 inhibitory analogues for antitumor properties. Studies have shown that analogues like dimethyl-celecoxib (DMC) retain the antiproliferative and apoptosis-inducing function without inhibiting COX-2, suggesting their potential for cancer therapy without the associated risks of COX-2 inhibition (Schönthal, 2006). This aspect is particularly significant in the context of glioma therapy, where the antitumor effects of celecoxib's analogues, independent of COX-2 inhibition, could offer new therapeutic strategies (Schönthal, 2006).

Pharmacokinetics and Drug Delivery Research

The investigation into the pharmacokinetics and drug delivery systems for Celecoxib and its analogues, including 4-Desmethyl-3-methyl Celecoxib-d4, is crucial for enhancing drug efficacy and bioavailability. Research into developing a dry elixir (DE) system for Celecoxib has shown promising results in enhancing the dissolution rate and oral bioavailability of poorly water-soluble drugs, indicating the potential for similar applications with its analogues (Cho et al., 2018). Moreover, the use of liposomes for drug delivery highlights the ongoing efforts to improve the therapeutic efficacy of Celecoxib and its derivatives through innovative delivery mechanisms (Moghimipour & Handali, 2012).

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-3-2-4-12(9-11)15-10-16(17(18,19)20)22-23(15)13-5-7-14(8-6-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVPOTMPKLOUHZ-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=CC(=C3)C)[2H])[2H])S(=O)(=O)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Desmethyl-3-methyl Celecoxib-d4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)